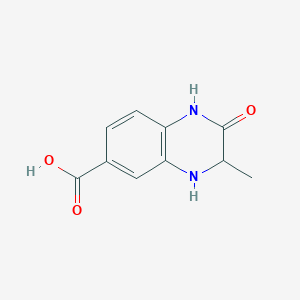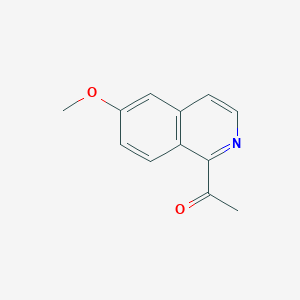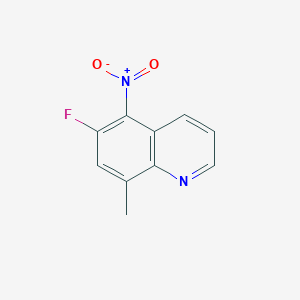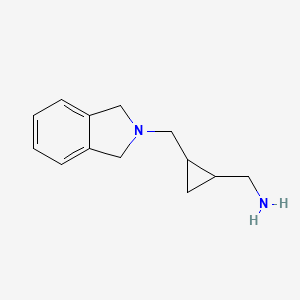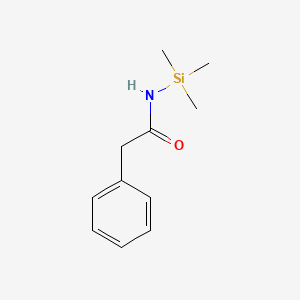
Benzeneacetamide, N-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, N-(trimethylsilyl)- is an organosilicon compound with the molecular formula C11H17NOSi. It is a derivative of benzeneacetamide where the amide nitrogen is substituted with a trimethylsilyl group. This compound is known for its applications in organic synthesis and analytical chemistry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneacetamide, N-(trimethylsilyl)- can be synthesized through the reaction of benzeneacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: Industrial production of Benzeneacetamide, N-(trimethylsilyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Types of Reactions:
Substitution Reactions: Benzeneacetamide, N-(trimethylsilyl)- can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to benzeneacetamide and trimethylsilanol in the presence of water or aqueous acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzeneacetamides can be formed.
Hydrolysis Products: Hydrolysis yields benzeneacetamide and trimethylsilanol.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, N-(trimethylsilyl)- is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Analytical Chemistry: The compound is used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of polar metabolites, enhancing their volatility and detectability.
Material Science: It is employed in the preparation of silicon-based materials and polymers.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, N-(trimethylsilyl)- involves the reactivity of the trimethylsilyl groupIn hydrolysis, the trimethylsilyl group is cleaved to form trimethylsilanol, which can further react with other compounds .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetamide: The parent compound without the trimethylsilyl substitution.
N-(Trimethylsilyl)acetamide: A similar compound where the benzene ring is replaced by a methyl group.
Uniqueness: Benzeneacetamide, N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it particularly useful in organic synthesis and analytical applications where such properties are desirable .
Eigenschaften
CAS-Nummer |
55724-32-8 |
|---|---|
Molekularformel |
C11H17NOSi |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
2-phenyl-N-trimethylsilylacetamide |
InChI |
InChI=1S/C11H17NOSi/c1-14(2,3)12-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
INSCXFROAQGNNH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



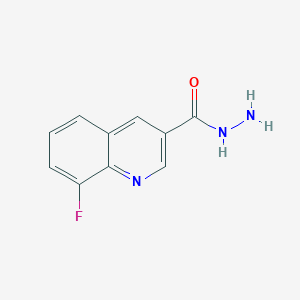
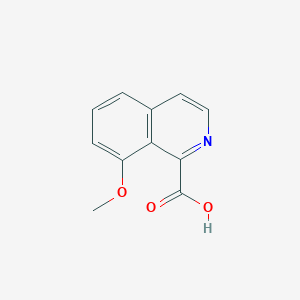



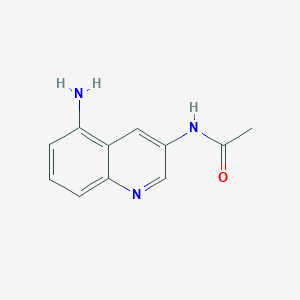
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)

